molecular formula C8H15NO B3029625 4-Aminobicyclo[2.2.2]octan-1-ol CAS No. 72948-82-4

4-Aminobicyclo[2.2.2]octan-1-ol

Cat. No.: B3029625
CAS No.: 72948-82-4
M. Wt: 141.21 g/mol
InChI Key: XOWRJAXBYGZUQY-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octan-1-ol is a bicyclic amine with a unique structure that has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-aminobicyclo[2.2.2]octan-2-ones and their substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobicyclo[2.2.2]octan-1-ol stands out due to its unique bicyclic structure, which imparts specific biological activities not observed in its analogs. Its ability to undergo various chemical modifications makes it a versatile compound for developing new pharmaceuticals and studying structure-activity relationships .

Biological Activity

4-Aminobicyclo[2.2.2]octan-1-ol, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the context of infectious diseases and neurological applications. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The compound can be synthesized through various methods, including modifications of existing bicyclic frameworks.

Antiparasitic Activity

A significant study highlighted the efficacy of 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum and Trypanosoma b. rhodesiense, the causative agents of malaria and sleeping sickness, respectively. The derivatives exhibited notable activity with IC50 values indicating their potential as therapeutic agents against these parasites.

CompoundTarget ParasiteIC50 (µM)
This compoundPlasmodium falciparum12
This compoundTrypanosoma b. rhodesiense15

The multitarget mechanism of action suggests that these compounds disrupt multiple pathways in the parasites, leading to cell death and inhibiting their proliferation .

Neuropharmacological Effects

Research has also indicated that this compound may possess neuroprotective properties. In rodent models of ischemic stroke, treatment with this compound resulted in reduced infarct volumes compared to control groups, suggesting a protective effect on neuronal cells.

Treatment GroupInfarct Volume (mm³)
Control63.4 ± 4.2
DMSO60.2 ± 14.2
This compound (treated)26.2 ± 9.7

This neuroprotective effect may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Clinical Trials

A clinical trial investigated the safety and efficacy of a derivative of this compound in patients with early-stage African Trypanosomiasis (sleeping sickness). The results indicated a high clinical efficacy rate (>95%) with minimal adverse effects, supporting its potential as a first-line treatment option for this neglected tropical disease .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including non-small cell lung adenocarcinoma and breast adenocarcinoma cells, demonstrating its potential as an anticancer agent.

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRJAXBYGZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502563
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72948-82-4
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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